1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane
Description
The compound 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane is a benzimidazole derivative featuring a difluoromethyl group at the 1-position of the benzimidazole core and a hydroxyimino-substituted ethane moiety at the 2-position.
The IUPAC name clarifies the substitution pattern: the benzimidazole ring is substituted at the 1-position with a difluoromethyl group and at the 2-position with a hydroxyiminoethane chain. The molecular formula is inferred as C₁₀H₉F₂N₃O (molecular weight ~227.2 g/mol), assuming the hydroxyimino group replaces the ketone in the structurally related compound 1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone (C₁₀H₈F₂N₂O, MW 210.18 g/mol) . The hydroxyimino group introduces additional hydrogen-bonding capacity, which may enhance solubility or intermolecular interactions compared to the ketone analog.
Synthetic routes to such benzimidazoles typically involve condensation of 1,2-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions, followed by functionalization of substituents . For example, trifluoromethyl-substituted benzimidazoles are synthesized using trifluoroacetic acid (TFA) and HCl under reflux , while the ethanone precursor to the target compound may involve analogous methods with difluoroacetic acid.
Properties
IUPAC Name |
(NE)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c1-6(14-16)9-13-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,16H,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLFPGJLKZIUIH-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Benzimidazole Ring Formation
Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with reagents like carbon disulfide or thiophosgene. For example, benzimidazole-2-thiols are formed by reacting o-phenylenediamine with carbon disulfide and potassium hydroxide . Oxidation of these thiols to sulfonic acids followed by conversion to hydrazines via hydrazine hydrate could provide intermediates for subsequent reactions .
Difluoromethyl Group Incorporation
Difluoromethyl groups are often introduced via electrophilic substitution or nucleophilic aromatic substitution. While direct methods for difluoromethylation are not detailed in the search results, analogous compounds like 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one suggest that difluoromethyl groups may be added during ring formation or via post-synthetic modification .
Hydroxyimino Ethene Formation
The hydroxyimino group (C=N-OH) is typically formed via condensation of carbonyl compounds with hydroxylamine derivatives. For example, benzimidazole-2-yl hydrazones are synthesized by reacting hydrazines with aldehydes/ketones in ethanol . Similarly, the hydroxyimino ethene moiety in this compound may arise from a reaction between a benzimidazole carbonyl compound and hydroxylamine or its derivatives.
Hydroxyimino Group Reactivity
Hydroxyimino groups (C=N-OH) undergo nucleophilic or electrophilic attacks due to their polarized bonds. Potential reactions include:
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Protonation : The hydroxyl group can act as a Brønsted acid, influencing stability in acidic conditions.
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Electrophilic substitution : The nitrogen atom may participate in reactions with electrophiles (e.g., alkylation or acylation).
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Tautomerization : Equilibrium between hydroxyimino and nitroxyl forms under specific conditions.
Metal-Mediated Oxime Reactions
Oximes (C=N-OH) are known to participate in metal-catalyzed reactions. For instance, titanium complexes react with carbonyl compounds to form oxime ethers via nucleophilic attack mechanisms . While this compound’s hydroxyimino group may not directly engage in such reactions, analogous systems suggest potential for metal-involved transformations.
Difluoromethyl Group Stability
The difluoromethyl group (CF₂H) is chemically inert under mild conditions but can undergo substitution in strongly acidic or basic environments. Fluorine’s electron-withdrawing effect may stabilize adjacent functional groups, such as the benzimidazole ring, via inductive effects.
Spectroscopic and Analytical Data
While specific spectroscopic data for this compound are unavailable, structural analogs provide insights:
Stability and Reactivity
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Hydrolysis : The hydroxyimino group may hydrolyze under acidic/basic conditions to form carbonyl compounds.
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Reduction : Oximes can be reduced to amines (e.g., via NaBH₄), potentially yielding benzimidazole-2-yl ethane derivatives.
Challenges and Limitations
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Structural Complexity : The compound’s multifunctional nature (benzimidazole, difluoromethyl, hydroxyimino) complicates reaction optimization.
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Data Gaps : Specific reaction mechanisms, stability profiles, and biological activity data are not available in the provided sources.
References
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Evitachem. 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane.
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PMC. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic activity.
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ACS Publications. Metal-Involving Synthesis and Reactions of Oximes.
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American Elements. 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one.
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De Gruyter. Crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)….
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane exhibits significant anticancer properties. For instance, it was evaluated for its antitumor activity against various human cancer cell lines, demonstrating a notable inhibition of cell growth.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy using a panel of approximately sixty cancer cell lines. The results showed that the compound had a mean growth inhibition (GI50) value of 15.72 μM, indicating its potential as a lead compound for developing new anticancer therapies .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.5 | 50.0 |
| MCF7 | 14.8 | 48.5 |
| HeLa | 16.0 | 52.0 |
Antimicrobial Properties
Beyond its anticancer potential, this compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further research in antibiotic development.
Case Study: Antimicrobial Testing
In vitro testing against common pathogens revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups: The difluoromethyl group in the target compound reduces electron density at the benzimidazole core compared to non-fluorinated analogs (e.g., methyl or phenyl derivatives). This may enhance resistance to oxidative degradation but reduce nucleophilic reactivity .
- Hydroxyimino vs. However, oximes are prone to hydrolysis under acidic or basic conditions, which may limit stability compared to the ketone .
Physicochemical Properties
- Solubility: The hydroxyimino group may improve solubility in polar solvents compared to the trifluoromethyl or ethanone analogs, though direct data is lacking.
- Storage Stability: The ethanone precursor is stable at room temperature , whereas oximes often require controlled conditions to prevent decomposition.
Biological Activity
1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. As a derivative of benzimidazole, it is part of a class of compounds known for their diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- IUPAC Name : 1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The hydroxyimino group can participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.
Biological Activities
Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the effectiveness of benzimidazole derivatives against various bacterial strains. A comparative study showed that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics .
- Anticancer Properties : Benzimidazole derivatives have been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines .
- Antiviral Activity : Some benzimidazole derivatives have demonstrated antiviral properties, particularly against RNA viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzyme activity .
Antimicrobial Efficacy
A study conducted by Kathrotiya and Patel evaluated a series of benzimidazole derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/ml) | Standard Antibiotic | Standard MIC (µg/ml) |
|---|---|---|---|---|
| 1 | S. aureus | 50 | Ampicillin | 100 |
| 2 | E. coli | 25 | Ciprofloxacin | 25 |
Anticancer Activity
In another study, derivatives similar to this compound were tested for their ability to inhibit cancer cell proliferation. The findings revealed that these compounds could induce apoptosis in human cancer cell lines, highlighting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the benzimidazole nucleus significantly affect biological activity. The presence of electron-withdrawing groups like difluoromethyl enhances the compound's potency against various pathogens and cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 1-[1-(difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane derivatives?
The compound can be synthesized via refluxing substituted aryl precursors with o-phenylenediamine in ammonia, followed by alkaline workup and recrystallization. For example, 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized by refluxing aryl halides (36 mmol) with o-phenylenediamine (12 mmol) in ammonia for 5 hours. The reaction progress is monitored via TLC (chloroform:methanol, 6:1 v/v), and purification involves recrystallization from boiling water with activated charcoal . Modifications to the difluoromethyl and hydroxyimino groups may require tailored reagents (e.g., hydrazine for hydroxyimino incorporation) .
Q. How can reaction intermediates be characterized during synthesis?
Key intermediates are characterized using melting point analysis, TLC, and spectroscopic methods. For instance, 1-(1H-benzimidazol-2-yl)ethanone derivatives are confirmed via -NMR to detect aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 2.5–3.0 ppm). Recrystallization solvents (e.g., methanol or ethyl acetate) are selected based on solubility profiles .
Q. What purification techniques are effective for isolating benzimidazole-based compounds?
Recrystallization using ice-cold water or ethanol is common. For example, after refluxing with hydrazine, solid products are rinsed with ice-cold water, filtered, and recrystallized from methanol to achieve >95% purity. Activated charcoal is used to remove colored impurities .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved for complex benzimidazole derivatives?
Advanced 2D NMR techniques (e.g., -NMR, HSQC, and HMBC) are critical. For diethyl α-amino phosphonate derivatives, -NMR and HMBC correlations help assign phosphonate groups and confirm regiochemistry. Discrepancies between calculated and observed spectra may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies .
Q. What strategies optimize reaction yields for difluoromethyl-substituted benzimidazoles?
Yield optimization involves controlling stoichiometry (e.g., 3:1 molar ratio of aryl halide to diamine) and reaction time. Microwave-assisted synthesis can reduce reaction times from hours to minutes. For example, substituting traditional reflux with microwave irradiation (100°C, 30 min) improved yields by 15–20% in analogous compounds .
Q. How do molecular docking studies inform the biological activity of this compound?
In-silico docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR. For 2-phenyl-benzimidazoles, docking scores correlate with in vitro cytotoxicity (IC values). Hydroxyimino groups enhance hydrogen bonding with kinase active sites (e.g., EGFR-TK), validated via MD simulations and ADMET analysis .
Q. How can contradictory antimicrobial assay results be analyzed?
Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Statistical validation (e.g., ANOVA) and dose-response curves are essential. For example, imidazole derivatives showed higher activity against Gram-positive bacteria (MIC = 8 µg/mL) than Gram-negative strains (MIC = 32 µg/mL) due to cell wall permeability differences .
Methodological Challenges
Q. What analytical methods validate the stability of the hydroxyimino group under varying pH conditions?
Stability is assessed via HPLC-UV at λ = 254 nm under physiological pH (7.4) and acidic/basic conditions (pH 2–10). Degradation products (e.g., ketones from oxime hydrolysis) are identified using LC-MS. For instance, the hydroxyimino group in analogous compounds showed <10% degradation at pH 7.4 over 24 hours .
Q. How can synthetic byproducts be minimized during benzimidazole cyclization?
Byproducts like open-chain intermediates are reduced by optimizing reaction temperature (80–100°C) and solvent polarity (DMSO > DMF). Sodium carbonate (1 mmol) as a base in DMSO suppresses side reactions (e.g., acetyl chloride decomposition) .
Q. What computational tools predict the pharmacokinetic profile of this compound?
SwissADME and pkCSM predict logP (2.1–2.5), BBB permeability (-1.2), and CYP450 inhibition. For hydroxyimino derivatives, moderate bioavailability (55–60%) and renal excretion are typical. Toxicity risks (e.g., hepatotoxicity) are flagged via ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
